molecular formula C10H14BrNO B13252462 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol

2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol

Cat. No.: B13252462
M. Wt: 244.13 g/mol
InChI Key: RGMKREFMYSOMKU-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C10H14BrNO. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a methyl group, and an aminoethanol moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-bromo-3-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-bromo-3-methylbenzylamine and ethylene oxide.

    Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol
  • 4-Bromo-3-methylphenoxyethanamine
  • Methyl 4-(bromomethyl)benzoate

Uniqueness

2-{[(4-Bromo-3-methylphenyl)methyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of both a bromine atom and an aminoethanol moiety

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

2-[(4-bromo-3-methylphenyl)methylamino]ethanol

InChI

InChI=1S/C10H14BrNO/c1-8-6-9(2-3-10(8)11)7-12-4-5-13/h2-3,6,12-13H,4-5,7H2,1H3

InChI Key

RGMKREFMYSOMKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCO)Br

Origin of Product

United States

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